molecular formula C12H13NO4 B6202837 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1495444-09-1

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B6202837
CAS No.: 1495444-09-1
M. Wt: 235.2
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Description

3-Oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a complex organic compound belonging to the benzoxazine family This compound features a benzoxazine ring system, which is a fused structure containing both benzene and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the cyclization of 2-aminophenol derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoxazines or other derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are still under investigation. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.

Medicine: While not yet widely used in clinical settings, the compound's structural features make it a potential candidate for drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents.

Industry: In materials science, benzoxazines are known for their use in the production of high-performance polymers. The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The exact mechanism by which 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

  • 2-oxo-propanal

  • Imazapyr

  • Indole derivatives

Uniqueness: Unlike some of its analogs, 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid features a unique combination of functional groups that contribute to its distinct reactivity and potential applications. Its structural complexity and versatility set it apart from simpler benzoxazine derivatives.

Properties

CAS No.

1495444-09-1

Molecular Formula

C12H13NO4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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